Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate
CAS No.: 815575-86-1
Cat. No.: VC2824146
Molecular Formula: C10H16ClNO3
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 815575-86-1 |
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Molecular Formula | C10H16ClNO3 |
Molecular Weight | 233.69 g/mol |
IUPAC Name | tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate |
Standard InChI | InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3 |
Standard InChI Key | FXESQZCEOYWZJH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(=O)C(C1)Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)C(C1)Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is officially identified by several systematic names and registry numbers that facilitate its tracking in chemical databases and literature. The compound is registered with the Chemical Abstracts Service (CAS) under number 815575-86-1, which serves as its primary identifier in most chemical databases . Some sources also reference it under CAS number 89424-04-4, though this association should be verified for accuracy .
The compound has several synonyms, including:
Each of these names reflects different aspects of the compound's structure and follows distinct chemical nomenclature conventions.
Structural Features
The molecular formula of tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is C₁₀H₁₆ClNO₃, indicating its composition of 10 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is precisely 233.692 g/mol .
The structure consists of several key components:
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A piperidine ring (six-membered nitrogen-containing heterocycle)
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A chlorine atom at position 3 of the piperidine ring
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A ketone (oxo) group at position 4
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A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom
This arrangement of functional groups contributes to the compound's reactivity and utility in organic synthesis.
Physical and Chemical Properties
Physical Properties
Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate possesses distinctive physical properties that influence its handling and applications. These properties have been determined through various analytical methods and computational predictions.
Table 1: Physical Properties of Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate
These physical properties indicate that tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is a stable compound under standard laboratory conditions, with a relatively high boiling point suggesting low volatility at room temperature.
Chemical Properties and Reactivity
The reactivity of tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is primarily determined by its functional groups. The compound contains several reactive sites:
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The chlorine at the 3-position provides an excellent leaving group for nucleophilic substitution reactions.
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The ketone (oxo) group at position 4 can participate in various carbonyl reactions, including reduction, nucleophilic addition, and condensation reactions.
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The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen can be cleaved under acidic conditions to reveal the secondary amine.
Several physicochemical parameters further characterize this compound:
Table 2: Physicochemical Parameters
The LogP value of 0.55 indicates a slightly lipophilic character, suggesting moderate solubility in both polar and non-polar solvents . This property is important when considering the compound's use in various reaction media and its potential biological absorption characteristics.
Synthesis and Preparation
Purification and Analysis
After synthesis, tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate would typically require purification through techniques such as column chromatography, recrystallization, or distillation depending on the scale and purity requirements. Analytical characterization could involve:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight verification
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Infrared spectroscopy for functional group identification
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HPLC for purity assessment
These techniques would ensure the identity and quality of the synthesized compound before its use in subsequent applications.
Applications and Utility
Synthetic Applications
Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate serves as a valuable building block in organic synthesis due to its functional group arrangement. The compound can be utilized in various transformations:
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As an electrophile in nucleophilic substitution reactions, leveraging the reactive chlorine at position 3
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In carbonyl chemistry, utilizing the ketone at position 4 for additions, reductions, or condensations
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As a protected nitrogen heterocycle, allowing selective transformations before revealing the amine functionality
These characteristics make it particularly useful in the synthesis of more complex molecules, especially those containing modified piperidine rings.
The variety of available options suggests widespread use of this compound in research and development settings. Researchers can select the appropriate specifications based on their particular requirements for scale, purity, and budget.
Comparison with Related Compounds
Structural Analogues
Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate belongs to a family of related compounds with similar structures but different substitution patterns. Understanding these relationships provides context for its chemical behavior and applications.
Table 4: Comparison with Structural Analogues
These structural variations influence the reactivity, physical properties, and potential applications of each compound. For instance, the replacement of chlorine with fluorine (as in tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate) would alter the reactivity at position 3, typically making the C-F bond less susceptible to nucleophilic substitution compared to the C-Cl bond.
Functional Differences
The functional differences between these analogues manifest in various physical and chemical properties:
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Electronegativity effects: The different halogens (Cl vs. F) or number of halogens (mono- vs. di-substituted) affect electronic distribution in the molecule.
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Steric effects: The size differences between chlorine and fluorine substituents impact molecular geometry and reactivity.
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Ring size effects: The five-membered pyrrolidine ring has different conformational preferences compared to the six-membered piperidine ring.
These differences provide medicinal chemists and synthetic organic chemists with a toolkit of related but distinct building blocks for diverse applications.
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